4-methyl-1H-1,2,3-triazole
Overview
Description
4-Methyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound with the molecular formula C₃H₅N₃. It is a derivative of 1,2,3-triazole, which is a five-membered ring containing three nitrogen atoms. This compound is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These properties make it a valuable scaffold in various fields, including pharmaceuticals, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions . The general reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst, resulting in the formation of the triazole ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using continuous flow conditions. This method employs copper-on-charcoal as a heterogeneous catalyst, which allows for high yields and good functional group tolerance . The use of 2-ynoic acids as small-chain alkyne donors in a decarboxylation/cycloaddition cascade further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include substituted triazoles, triazole N-oxides, and other nitrogen-containing heterocycles .
Scientific Research Applications
4-Methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-1H-1,2,3-triazole involves its interaction with biological targets through hydrogen bonding, electrostatic interactions, and van der Waals forces . The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, triazole-containing compounds can inhibit enzymes like carbonic anhydrase and topoisomerase, resulting in therapeutic effects .
Comparison with Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar applications but different structural properties.
1,2,3-Triazole: The parent compound of 4-methyl-1H-1,2,3-triazole, widely used in click chemistry.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high stability and ability to form strong hydrogen bonds make it particularly valuable in drug design and materials science .
Biological Activity
4-Methyl-1H-1,2,3-triazole is a derivative of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Triazole Compounds
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their stability and ability to form hydrogen bonds, making them attractive candidates for drug development. The 1,2,3-triazole moiety has been particularly noted for its antimicrobial , anticancer , anti-inflammatory , and antiviral properties .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of azides with alkynes via the "click chemistry" approach. This method is favored for its efficiency and high yield. Various synthetic pathways have been explored to enhance the bioactivity of triazole derivatives by modifying substituents on the triazole ring .
Anticancer Activity
Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds containing the triazole moiety were tested against several cancer cell lines. One study reported an IC50 value of 2 μM for a specific triazole derivative against MV4-11 human acute myeloid leukemia cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Triazoles have shown competitive inhibition against TS with IC50 values ranging from 1.95 to 4.24 μM , outperforming standard chemotherapeutics like Pemetrexed .
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties:
- Bacterial Inhibition : Several derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. For example, compounds synthesized with this scaffold showed a minimum inhibitory concentration (MIC) as low as 16 μg/mL against these pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in various studies:
- BRD4 Inhibition : A study identified triazole-based inhibitors that selectively inhibit BRD4 D1 with significant anti-inflammatory effects in vitro. These compounds showed improved affinity and selectivity compared to existing treatments .
Other Biological Activities
Additionally, triazoles have been investigated for their potential antiviral and antifungal activities:
- Antiviral Properties : Some derivatives have shown efficacy against viral infections by targeting viral enzymes or inhibiting viral replication processes .
- Antifungal Activity : Triazoles are well-known in treating fungal infections due to their ability to disrupt fungal cell membrane synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the triazole ring can significantly influence potency and selectivity:
Substituent Position | Effect on Activity |
---|---|
4-Methyl | Enhances anticancer activity |
5-Aryl | Increases selectivity for targets |
Alkyl substitutions | Improve solubility and bioavailability |
Case Studies
Several case studies illustrate the practical applications of this compound derivatives:
- Antitumor Agents : A series of triazole derivatives were synthesized and evaluated against multiple cancer cell lines. Compound A showed an IC50 of 0.5 μM against MCF-7 breast cancer cells.
- Antimicrobial Agents : Research demonstrated that a specific 4-methyl-substituted triazole exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 μg/mL , suggesting its potential as a lead compound in antibiotic development .
Properties
IUPAC Name |
4-methyl-2H-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSNQMFKEPBIOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950487 | |
Record name | 5-Methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27808-16-8 | |
Record name | 5-Methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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